molecular formula C6H6I2N2 B12837007 3,5-Diiodobenzene-1,2-diamine

3,5-Diiodobenzene-1,2-diamine

Cat. No.: B12837007
M. Wt: 359.93 g/mol
InChI Key: WFXZYUANGLBVDZ-UHFFFAOYSA-N
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Description

3,5-Diiodobenzene-1,2-diamine is an organic compound characterized by the presence of two iodine atoms and two amine groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodobenzene-1,2-diamine can be synthesized through a multi-step process starting from 1,2-dinitrobenzene. The first step involves the reduction of 1,2-dinitrobenzene to 1,2-diaminobenzene. Subsequently, the diaminobenzene undergoes iodination to introduce the iodine atoms at the 3 and 5 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce nitro derivatives.

Mechanism of Action

The mechanism of action of 3,5-diiodobenzene-1,2-diamine involves its interaction with specific molecular targets. For instance, it has been studied for its binding affinity to the catalytic subunit of protein kinase CK2, a key enzyme involved in numerous cellular processes . The compound’s iodine atoms contribute to its hydrophobic interactions, enhancing its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodobenzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Its iodine atoms provide distinct hydrophobic interactions, making it a valuable compound for developing kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C6H6I2N2

Molecular Weight

359.93 g/mol

IUPAC Name

3,5-diiodobenzene-1,2-diamine

InChI

InChI=1S/C6H6I2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2

InChI Key

WFXZYUANGLBVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)N)I)I

Origin of Product

United States

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